2-Fluoro-4-methylaniline

Descripción general

Descripción

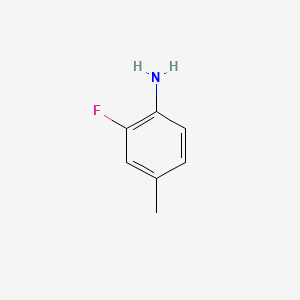

2-Fluoro-4-methylaniline is an organic compound with the molecular formula C7H8FN. It is also known by other names such as 2-Fluoro-p-toluidine and 4-Amino-3-fluorotoluene . This compound is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, along with an amino group. It is a clear orange to orange-brown liquid at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methylaniline can be synthesized through various methods. One common method involves the nitration of 3-fluorotoluene followed by reduction. The nitration step introduces a nitro group, which is then reduced to an amino group to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures, along with the use of specific catalysts to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-4-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of corresponding quinones.

Reduction: Reduction can yield various amines depending on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Fluoro-4-methylaniline serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Anti-inflammatory and Analgesic Drugs : The compound is utilized in the development of drugs targeting inflammation and pain relief due to its ability to modify biological activity through structural changes.

- Cancer Therapeutics : Studies have shown that fluorinated anilines can exhibit cytotoxic effects against cancer cell lines, suggesting potential for development in anticancer therapies .

Agrochemicals

The compound plays a significant role in the formulation of agrochemicals, particularly:

- Herbicides and Pesticides : Its fluorine substitution enhances biological activity, making it effective against various pests and weeds, thus improving agricultural productivity .

Dyes and Pigments

In the textile and printing industries, this compound is integral for producing vibrant dyes and pigments:

- Colorants : The compound's unique structure allows for the synthesis of colorants that provide stability and vivid hues in fabrics and inks .

Material Science

Research in material science has identified this compound as a promising candidate for developing advanced materials:

- Polymers and Coatings : Its chemical properties contribute to enhancing the performance of polymers, making it valuable in coatings that require specific durability and chemical resistance .

Case Study on Anticancer Potential

A study investigated the effects of fluorinated anilines on various cancer cell lines. The results indicated that modifications to the aniline structure could lead to increased cytotoxicity against specific cancer types, highlighting its potential role in cancer therapy .

Study on Insecticidal Activity

Research focused on the effectiveness of this compound derivatives against agricultural pests demonstrated significant neurotoxic effects on target species, such as the two-spotted spider mite. This suggests that these compounds could serve as effective insecticides .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-methylaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .

Comparación Con Compuestos Similares

2-Fluoroaniline: Similar structure but lacks the methyl group.

4-Methylaniline: Similar structure but lacks the fluorine atom.

2-Fluoro-4-nitroaniline: Contains a nitro group instead of an amino group.

Uniqueness: 2-Fluoro-4-methylaniline is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological interactions compared to its analogs .

Actividad Biológica

2-Fluoro-4-methylaniline is an aromatic amine characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 4-position on the benzene ring. Its molecular formula is C10H12FN, and it has gained interest in medicinal chemistry and organic synthesis due to its unique chemical properties, particularly the influence of the fluorine atom on biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and potential therapeutic applications.

The compound exhibits several key physical properties that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 127.14 g/mol |

| Boiling Point | ~180 °C |

| Melting Point | ~ -10 °C |

| Solubility | Soluble in DMF |

The presence of the fluorine atom enhances lipophilicity, which can affect its absorption and distribution within biological systems.

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. The fluorine atom can modulate binding affinities, thereby influencing various biochemical pathways. Studies have shown that compounds with similar structures often exhibit significant interactions with biological macromolecules, suggesting potential therapeutic effects.

Enzyme Interactions

Research indicates that this compound can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. A study on rat liver microsomal metabolism revealed that this compound undergoes various metabolic transformations, including hydroxylation and N-hydroxylation, leading to different metabolites that may possess distinct biological activities .

Metabonomic Assessment

A study assessed the toxicity of this compound using a metabonomic approach on model organisms. The results indicated significant changes in metabolic profiles when treated with the compound, including alterations in levels of inosine monophosphate and other metabolites. These changes could serve as biomarkers for xenobiotic toxicity .

In Vivo Efficacy Studies

In vivo studies have demonstrated that derivatives of this compound exhibit anti-tumor activity. For instance, compounds derived from this aniline have been tested for their efficacy in inhibiting tumor growth associated with BRAF mutations, highlighting the compound's potential in cancer therapeutics .

Potential Applications

Given its structural characteristics and biological interactions, this compound has potential applications in:

- Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting specific biological pathways.

- Agricultural Chemicals : Development of agrochemicals with enhanced efficacy due to improved bioactivity.

- Material Science : Utilization in creating functional materials that leverage its unique properties.

Propiedades

IUPAC Name |

2-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEXBVHABAJPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196431 | |

| Record name | Benzenamine, 2-fluoro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-80-2 | |

| Record name | 2-Fluoro-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-fluoro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-methylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EGC62G32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-fluoro-4-methylaniline metabolized in the liver?

A: Studies using rat liver microsomes reveal that this compound undergoes extensive metabolism, primarily through two pathways: side-chain C-hydroxylation and N-hydroxylation. [] C-hydroxylation leads to the formation of benzyl alcohols and benzaldehydes, while N-hydroxylation results in hydroxylamines and nitroso derivatives. Interestingly, a unique metabolite identified was a halogenated secondary amine, N-(4'-aminobenzyl)-4-methylaniline. [] Notably, aromatic ring hydroxylation was not a significant metabolic pathway.

Q2: What is the significance of the different halogenated 4-methylanilines in terms of toxicity?

A: Research suggests a correlation between the type of halogen substituent on 4-methylaniline and its rate of metabolism, which may influence its toxicity. For instance, the rate of side-chain C-hydroxylation increases with the size of the halogen atom: this compound < 2-chloro-4-methylaniline < 2-bromo-4-methylaniline. [] Conversely, 2-chloro-4-methylaniline exhibits a higher rate of N-hydroxylation compared to the fluoro- and bromo- counterparts. This increased N-hydroxylation aligns with the observation that 2-chloro-4-methylaniline demonstrates higher mutagenicity compared to 2-bromo-4-methylaniline. []

Q3: Does this compound have any unique applications in chemistry?

A: this compound serves as a key starting material in synthesizing a novel deoxyribonucleoside analog of deoxyguanosine. This analog, termed dH, utilizes a 4-fluoro-6-methylbenzimidazole moiety to closely mimic the shape and properties of guanine. [] dH exhibits stronger base-stacking interactions compared to natural bases and, when paired with a difluorotoluene isostere mimicking thymine, forms a stable base pair akin to the natural G-T wobble pair. [] This property makes dH a valuable tool for studying protein-DNA interactions and DNA mismatch repair mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.